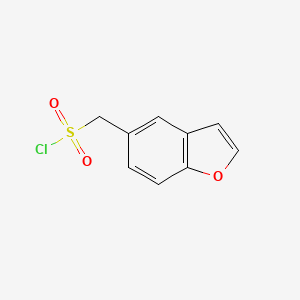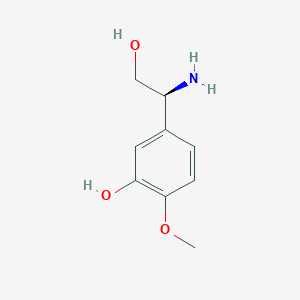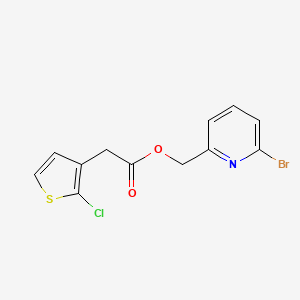
(6-Bromopyridin-2-yl)methyl2-(2-chlorothiophen-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate: is an organic compound that features a pyridine ring substituted with a bromine atom at the 6th position and a thiophene ring substituted with a chlorine atom at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate typically involves a multi-step process:
Formation of the Pyridine Derivative: The starting material, 6-bromopyridine, is reacted with a suitable alkylating agent to introduce the methyl group at the 2nd position.
Formation of the Thiophene Derivative: 2-chlorothiophene is prepared through chlorination of thiophene.
Esterification Reaction: The final step involves the esterification of the pyridine and thiophene derivatives using a suitable esterifying agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to debromination or dechlorination.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Compounds with new functional groups replacing the bromine or chlorine atoms.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of certain biomolecules.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as pesticides or herbicides.
Electronics: Its incorporation into electronic materials can enhance the performance of devices like sensors or transistors.
Mécanisme D'action
The mechanism of action of (6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate involves its interaction with specific molecular targets. The bromine and chlorine substituents can form halogen bonds with target molecules, influencing their activity. The ester functional group can undergo hydrolysis, releasing the active components that interact with biological pathways.
Comparaison Avec Des Composés Similaires
- (6-chloropyridin-2-yl)methyl 2-(2-bromothiophen-3-yl)acetate
- (6-fluoropyridin-2-yl)methyl 2-(2-iodothiophen-3-yl)acetate
- (6-iodopyridin-2-yl)methyl 2-(2-bromothiophen-3-yl)acetate
Uniqueness:
- Halogen Substitution: The specific combination of bromine and chlorine atoms in (6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate provides unique reactivity and interaction profiles compared to other halogenated derivatives.
- Functional Group Positioning: The positioning of the ester group and the halogen atoms influences the compound’s chemical behavior and potential applications.
Propriétés
Formule moléculaire |
C12H9BrClNO2S |
|---|---|
Poids moléculaire |
346.63 g/mol |
Nom IUPAC |
(6-bromopyridin-2-yl)methyl 2-(2-chlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C12H9BrClNO2S/c13-10-3-1-2-9(15-10)7-17-11(16)6-8-4-5-18-12(8)14/h1-5H,6-7H2 |
Clé InChI |
UXGUJVOJULMJBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)COC(=O)CC2=C(SC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



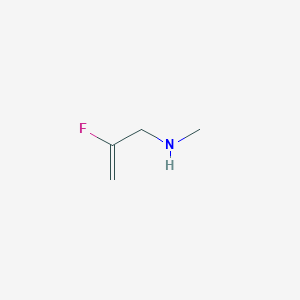

![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)

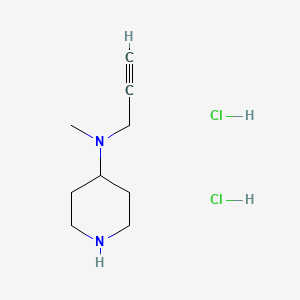
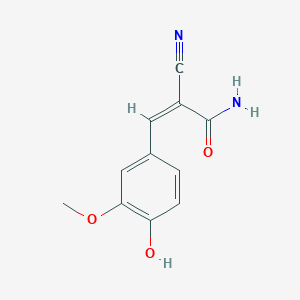
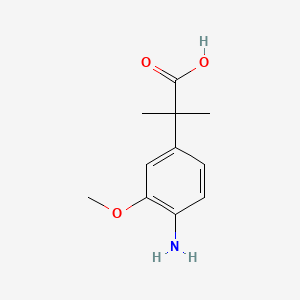

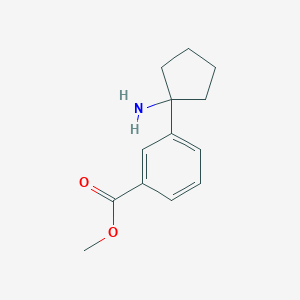

![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)
